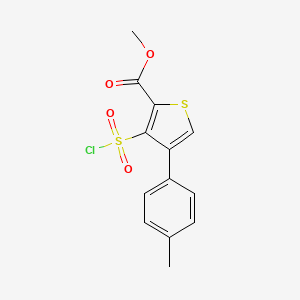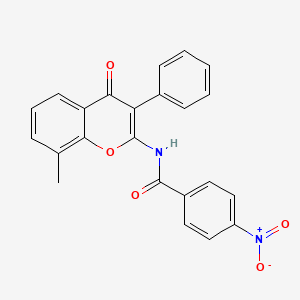![molecular formula C15H15N3O5S B12490765 2-(4-hydroxy-3-methoxy-2-nitrophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12490765.png)
2-(4-hydroxy-3-methoxy-2-nitrophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-5,6-dimetil-1H,2H,3H-tieno[2,3-d]pirimidin-2-il(4-hidroxi-3-metoxifenil)cetona es un compuesto orgánico complejo que pertenece a la clase de las tienopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tieno[2,3-d]pirimidina sustituido con varios grupos funcionales como hidroxilo, metoxi, nitro y dimetil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-oxo-5,6-dimetil-1H,2H,3H-tieno[2,3-d]pirimidin-2-il(4-hidroxi-3-metoxifenil)cetona típicamente implica reacciones de varios pasos a partir de precursores fácilmente disponibles. Una ruta sintética común implica la condensación de un derivado de 2-aminotiofeno con un aldehído o cetona adecuado, seguido de ciclización y modificaciones del grupo funcional. Las condiciones de reacción a menudo requieren el uso de catalizadores, como ácidos o bases, y pueden involucrar calentamiento o reflujo para lograr el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad. La escalabilidad del proceso de síntesis es crucial para aplicaciones industriales, asegurando que el compuesto se pueda producir en grandes cantidades con una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
4-oxo-5,6-dimetil-1H,2H,3H-tieno[2,3-d]pirimidin-2-il(4-hidroxi-3-metoxifenil)cetona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o borohidruro de sodio.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Gas hidrógeno (H₂) con un catalizador de paladio, borohidruro de sodio (NaBH₄)
Sustitución: Hidruro de sodio (NaH), haluros de alquilo
Principales productos
Aplicaciones Científicas De Investigación
4-oxo-5,6-dimetil-1H,2H,3H-tieno[2,3-d]pirimidin-2-il(4-hidroxi-3-metoxifenil)cetona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 4-oxo-5,6-dimetil-1H,2H,3H-tieno[2,3-d]pirimidin-2-il(4-hidroxi-3-metoxifenil)cetona implica su interacción con objetivos moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a varias enzimas y receptores, potencialmente inhibiendo o modulando su actividad. Por ejemplo, el grupo nitro puede participar en reacciones redox, mientras que los grupos hidroxilo y metoxi pueden formar enlaces de hidrógeno con proteínas diana, afectando su función.
Comparación Con Compuestos Similares
Compuestos similares
4-oxo-5,6-dimetil-1H,2H,3H-tieno[2,3-d]pirimidin-2-il(4-hidroxi-3-metoxifenil)cetona: comparte similitudes con otros derivados de tienopirimidina, como:
Unicidad
La singularidad de 4-oxo-5,6-dimetil-1H,2H,3H-tieno[2,3-d]pirimidin-2-il(4-hidroxi-3-metoxifenil)cetona radica en su combinación específica de grupos funcionales, que confieren reactividad química distinta y aplicaciones potenciales. La presencia de grupos tanto donadores de electrones (metoxi, hidroxilo) como aceptores de electrones (nitro) permite una amplia gama de modificaciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto versátil para la investigación y los propósitos industriales.
Propiedades
Fórmula molecular |
C15H15N3O5S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methoxy-2-nitrophenyl)-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3O5S/c1-6-7(2)24-15-10(6)14(20)16-13(17-15)8-4-5-9(19)12(23-3)11(8)18(21)22/h4-5,13,17,19H,1-3H3,(H,16,20) |
Clave InChI |
RHUIZBBJIXEDKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)NC(N2)C3=C(C(=C(C=C3)O)OC)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12490684.png)
![Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12490685.png)

![4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12490696.png)
![5-(2,5-dimethylphenyl)-2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12490701.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12490702.png)
![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12490706.png)
![N-(4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490714.png)
![1-(3-Methylcyclohexyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12490732.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12490752.png)
![5-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12490759.png)
![2-(3,5-dimethylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12490762.png)

